molecular formula C23H23Cl2N3OS B2365639 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207042-24-7

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2365639
CAS RN: 1207042-24-7
M. Wt: 460.42
InChI Key: KUKOBZNNKDULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23Cl2N3OS and its molecular weight is 460.42. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycotic Activity

Compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have been synthesized and evaluated for their antimycotic activity. For example, (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and its derivatives have shown preliminary antimycotic data, suggesting potential applications in combating fungal infections (Raga et al., 1992).

Molecular Interactions

The interaction of structurally related compounds with biological receptors has been a subject of interest, providing insights into their potential therapeutic applications. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor, offering a framework for understanding molecular interactions and developing new therapeutic agents (Shim et al., 2002).

Synthesis and Evaluation of Novel Compounds

Research has also focused on the synthesis of novel compounds with varied structural classes, investigating their biological activities. For example, azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant antibacterial and antifungal activities in vitro. These studies highlight the potential for developing new antimicrobial agents for clinical use (Gan et al., 2010).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3OS/c1-16-5-8-18(9-6-16)28-21(17-7-10-19(24)20(25)13-17)14-26-23(28)30-15-22(29)27-11-3-2-4-12-27/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKOBZNNKDULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.